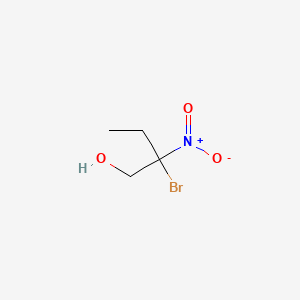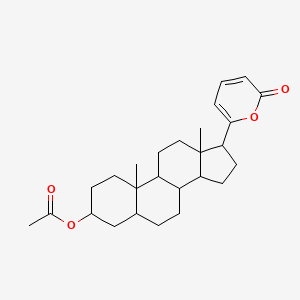
17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate: is a complex organic compound characterized by the presence of a pyran ring fused to an androstane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2h-pyran-2-one . This method is efficient, reduces waste, and has a high atom economy.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The process would be optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mecanismo De Acción
The mechanism of action of 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-yl methanol
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness: 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate is unique due to its specific combination of a pyran ring and an androstane skeleton. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Propiedades
Número CAS |
23330-38-3 |
|---|---|
Fórmula molecular |
C26H36O4 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
[10,13-dimethyl-17-(6-oxopyran-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H36O4/c1-16(27)29-18-11-13-25(2)17(15-18)7-8-19-20-9-10-22(23-5-4-6-24(28)30-23)26(20,3)14-12-21(19)25/h4-6,17-22H,7-15H2,1-3H3 |
Clave InChI |
NJSXEKDLWSSOHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C5=CC=CC(=O)O5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


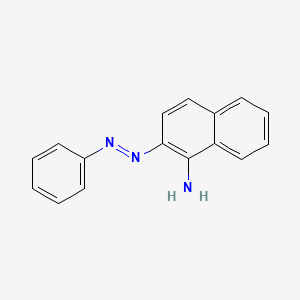
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
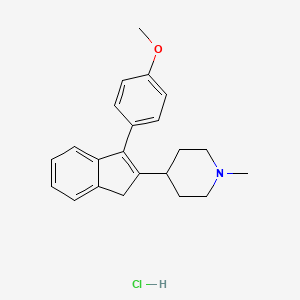
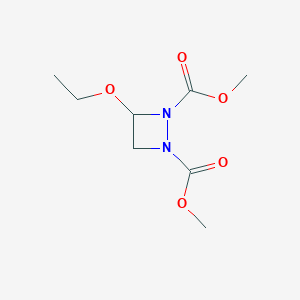
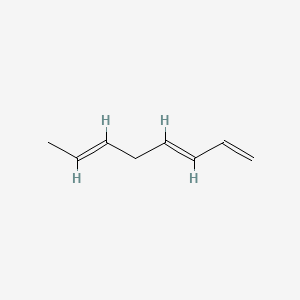
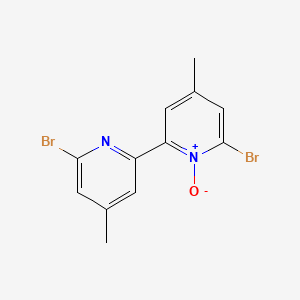
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
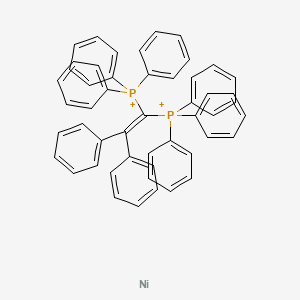
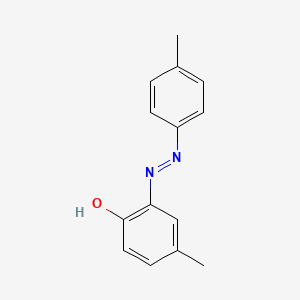
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

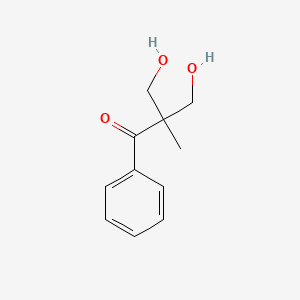
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
